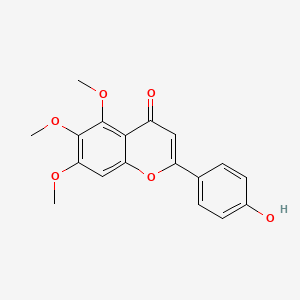

4'-Hydroxy-5,6,7-trimethoxyflavone

Description

Origin, Natural Occurrence, and Phytochemical Significance of 4'-Hydroxy-5,6,7-trimethoxyflavone

4'-Hydroxy-5,6,7-trimethoxyflavone is a naturally occurring polymethoxyflavone (PMF), a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups. sciopen.com This compound is a trimethoxyflavone, specifically a flavone (B191248) substituted with methoxy groups at the 5, 6, and 7 positions and a hydroxy group at the 4' position. nih.gov Its chemical structure is formally named 2-(4-hydroxyphenyl)-5,6,7-trimethoxychromen-4-one. nih.gov

Polymethoxyflavones, including 4'-Hydroxy-5,6,7-trimethoxyflavone, are predominantly found in the plant kingdom, with a significant presence in citrus species. sciopen.comjst.go.jp They are particularly abundant in the peels of citrus fruits compared to other parts of the fruit. jst.go.jp While citrus is a primary source, PMFs have also been identified in other plant families such as Lamiaceae and Asteraceae. jst.go.jp For instance, related trimethoxyflavones have been isolated from Kaempferia parviflora. medchemexpress.comcaymanchem.com The isolation of a similar compound, 7-hydroxy-5,6,4'-trimethoxyflavone, has been reported from the leaves of Lippia rugosa. semanticscholar.org

The biosynthesis of these compounds in plants involves a series of enzymatic reactions. O-methyltransferases (OMTs) play a crucial role in the methylation of the hydroxyl groups of flavonoid precursors, using S-adenosyl-L-methionine (SAM) as a methyl group donor. jst.go.jp The study of genes like CreOMT1 in citrus provides insight into the specific pathways leading to the accumulation of these specialized metabolites. jst.go.jp The phytochemical significance of 4'-Hydroxy-5,6,7-trimethoxyflavone and other PMFs lies in their role as secondary metabolites that contribute to the plant's defense mechanisms and interaction with the environment. nih.govlibretexts.org

Table 1: Physicochemical Properties of 4'-Hydroxy-5,6,7-trimethoxyflavone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H16O6 | nih.gov |

| Molecular Weight | 328.3 g/mol | nih.gov |

| IUPAC Name | 2-(4-hydroxyphenyl)-5,6,7-trimethoxychromen-4-one | nih.gov |

Chemotaxonomic Distribution and Ecological Roles within Plant Systems

The distribution of flavonoids, including polymethoxyflavones, across different plant taxa provides valuable chemotaxonomic markers. Chemotaxonomy utilizes the chemical constituents of plants to understand their systematic relationships. youtube.comwisc.edu The presence of specific flavonoids can be characteristic of particular plant families, genera, or even species. youtube.com For example, polymethoxyflavones are a distinctive feature of the Citrus genus within the Rutaceae family, although they are also found in families like Lamiaceae and Asteraceae. jst.go.jp The variation in the accumulation of different PMFs, such as nobiletin (B1679382) and tangeretin, among various citrus cultivars highlights their utility in distinguishing between them. jst.go.jp

In plant systems, flavonoids fulfill a multitude of ecological roles. libretexts.orgnih.gov They are crucial for plant survival and interaction with the environment. royalsocietypublishing.orgnih.gov One of their primary functions is to provide protection against abiotic stresses such as UV radiation. libretexts.orgnih.gov Flavonoids can also act as signaling molecules, for instance, in attracting pollinators and seed dispersal agents. libretexts.orgroyalsocietypublishing.org They are involved in plant defense against herbivores and pathogens. libretexts.org Furthermore, flavonoids can influence plant development by modulating the transport of growth hormones like auxin. nih.govfrontiersin.org The accumulation of these compounds in plant tissues, often in response to environmental cues, underscores their dynamic role in the plant's adaptation and defense strategies. nih.govnih.gov

Historical Trajectory and Evolving Paradigms in Flavone Research

The study of flavonoids has a long history, dating back to the 1930s when a substance isolated from oranges, later identified as the flavonoid rutin, was initially thought to be a new vitamin and named vitamin P. nih.govrestorativemedicine.org This discovery marked the beginning of extensive research into this class of compounds. Over the decades, more than 8,000 different flavonoid structures have been identified. royalsocietypublishing.orgnih.gov

Early research focused on the isolation and structural elucidation of flavonoids from various plant sources. The development of analytical techniques has been instrumental in advancing the field. The understanding of the biosynthesis of flavonoids, from the initial steps involving the phenylpropanoid pathway to the intricate modifications that create the vast diversity of structures, has significantly evolved. nih.govfrontiersin.org It is now known that chalcone (B49325) synthase (CHS) is the first committed enzyme in the flavonoid biosynthetic pathway. royalsocietypublishing.orgfrontiersin.org

The paradigm in flavone research has shifted from simple identification to understanding their complex roles in plant biology and their potential applications. sciopen.com Initially considered as mere pigments, the functions of flavonoids are now recognized to be far more extensive, encompassing roles in plant development, stress response, and ecological interactions. nih.govroyalsocietypublishing.orgnih.gov The ongoing discovery of new flavonoid structures and the investigation of their biosynthetic pathways in a wider range of plant species continue to refine our understanding of their evolution and significance. royalsocietypublishing.org

Contextualization within the Broader Flavonoid Chemical Space

Flavonoids are a major class of polyphenolic secondary metabolites in plants, characterized by a C6-C3-C6 skeleton consisting of two benzene (B151609) rings (A and B) linked by a three-carbon heterocyclic pyran ring (C). nih.gov This large family is further divided into several subclasses based on the oxidation state and substitution pattern of the C ring. nih.govyoutube.com These subclasses include flavones, flavonols, flavanones, isoflavones, anthocyanidins, and catechins. nih.govyoutube.com

4'-Hydroxy-5,6,7-trimethoxyflavone belongs to the flavone subclass. Flavones are characterized by a double bond between carbons 2 and 3 and a ketone group at position 4 of the C ring. youtube.com What distinguishes 4'-Hydroxy-5,6,7-trimethoxyflavone and other polymethoxyflavones is the extensive methylation of the hydroxyl groups on the flavonoid backbone. sciopen.comnih.gov This methylation is carried out by O-methyltransferase enzymes. jst.go.jp

The structural diversity within the flavonoid chemical space arises from variations in the hydroxylation, methoxylation, glycosylation, and other substitution patterns on the basic flavonoid skeleton. nih.gov These modifications give rise to the thousands of different flavonoid compounds found in nature, each with its unique set of properties and biological activities. royalsocietypublishing.orgnih.gov The biosynthesis of flavonoids is a complex process that has evolved over time, with gene duplication and neofunctionalization events leading to the vast array of structures observed in different plant lineages. royalsocietypublishing.orgfrontiersin.org

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| 4'-Hydroxy-5,6,7-trimethoxyflavone |

| 5,7,4'-Trimethoxyflavone |

| 5-hydroxy-3,7,4'-trimethoxyflavone |

| 5-hydroxy-4′,6,7-trimethoxyflavone |

| 5-hydroxy-6,7,4′-trimethoxyflavone |

| 6-hydroxy-4',5,7-trimethoxyflavone |

| 7-hydroxy-5,6,4'-trimethoxyflavone |

| Apigenin (B1666066) |

| Casticin |

| Chrysin |

| Luteolin |

| Nobiletin |

| Rutin |

| Sinensetin |

| Tangeretin |

Structure

3D Structure

Properties

CAS No. |

6938-18-7 |

|---|---|

Molecular Formula |

C18H16O6 |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-5,6,7-trimethoxychromen-4-one |

InChI |

InChI=1S/C18H16O6/c1-21-15-9-14-16(18(23-3)17(15)22-2)12(20)8-13(24-14)10-4-6-11(19)7-5-10/h4-9,19H,1-3H3 |

InChI Key |

PJRWXHDCKWSIRU-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)OC |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)OC |

Other CAS No. |

6938-18-7 |

Origin of Product |

United States |

Methodologies for Isolation, Purification, and Structural Elucidation of 4 Hydroxy 5,6,7 Trimethoxyflavone

Chromatographic Techniques for Separation and Enrichment from Complex Natural Extracts

The initial step in obtaining 4'-Hydroxy-5,6,7-trimethoxyflavone from plant extracts involves its separation from a multitude of other compounds. Chromatographic techniques are the cornerstone of this process, enabling the enrichment and purification of the target flavonoid.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis and purification of flavonoids like 4'-Hydroxy-5,6,7-trimethoxyflavone from crude plant extracts. nih.gov Reversed-phase HPLC, often using a C18 column, is a common approach. The separation is typically achieved using a mobile phase consisting of a mixture of solvents, such as methanol (B129727) or acetonitrile (B52724) and water, often with the addition of an acid like formic acid to improve peak shape. nih.gov The elution can be performed isocratically (constant solvent composition) or with a gradient (varying solvent composition) to achieve optimal separation of compounds with different polarities. nih.govchromatographyonline.com

For instance, in the analysis of black currant extracts, a preparative HPLC method with a C18 column and a mobile phase of methanol and 0.2% formic acid was used to separate flavonoid glycosides. nih.gov The detection of the separated compounds is commonly carried out using a UV-Vis detector, as flavonoids exhibit strong absorbance in the UV region. nih.govscispace.com

Countercurrent Chromatography and Other Preparative Methods

Countercurrent chromatography (CCC) is a preparative liquid-liquid partition chromatography technique that has proven effective for the separation of polar compounds like flavonoids, avoiding the irreversible adsorption issues that can occur with solid-support-based chromatography. nih.govtandfonline.com CCC utilizes a two-phase solvent system, where one phase acts as the stationary phase and the other as the mobile phase. tandfonline.com

The choice of the solvent system is critical for successful separation. Systems like n-hexane/ethyl acetate (B1210297)/methanol/water have been successfully employed for the isolation of flavonoids. nih.govnih.gov The partition coefficient (K-value) of the target compound in the selected solvent system is a key parameter for optimizing the separation. tandfonline.commdpi.com For example, a study on the separation of flavonoids from peanut hulls utilized a solvent system of n-hexane/ethyl acetate/methanol/water (1.0/1.0/1.0/1.5; v/v/v/v) for both high-performance countercurrent chromatography (HPCCC) and fast-centrifugal partition chromatography (FCPC). nih.govmdpi.com

Advanced Spectroscopic Approaches for Structural Confirmation and Configuration Assignment

Once a purified sample of 4'-Hydroxy-5,6,7-trimethoxyflavone is obtained, a suite of spectroscopic techniques is employed to unequivocally confirm its structure and, where applicable, determine its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1D, 2D, microcryoprobe NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including flavonoids. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule. nih.govspectrabase.com

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. scispace.comresearchgate.net

For example, the structures of flavonoids isolated from various plant sources have been determined through extensive analysis of their 1H NMR, 13C NMR, and 2D NMR data. nih.govresearchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS, FT-ICR MS)

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying individual components. scispace.com

LC-MS/MS, a tandem mass spectrometry technique, involves the fragmentation of the parent ion to generate a characteristic fragmentation pattern, which serves as a "fingerprint" for the compound, further confirming its identity. nih.gov High-resolution mass spectrometry techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) can provide highly accurate mass measurements, aiding in the determination of the elemental formula. The chemical formula for 4'-Hydroxy-5,6,7-trimethoxyflavone is C₁₈H₁₆O₆, with a molecular weight of approximately 328.31 g/mol . nih.govchemicalbook.com

A recent study utilized LC-MS to confirm the identity of 5,7,4'-trimethoxyflavone isolated from Mimosa pudica root. nih.gov

Chiroptical Techniques (e.g., Circular Dichroism) for Stereochemical Analysis

Circular dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. hebmu.edu.cn Flavonoids can possess stereocenters, and CD spectroscopy can be used to analyze the stereochemistry of these compounds. nih.govhebmu.edu.cn The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, which provides information about its three-dimensional structure. hebmu.edu.cn For instance, CD spectroscopy has been used in conjunction with NMR to define the absolute configuration of flavanones. hebmu.edu.cn While 4'-Hydroxy-5,6,7-trimethoxyflavone itself is achiral, this technique is crucial for the analysis of related chiral flavonoids that may be present in the same natural extract.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structure Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify the functional groups and conjugated systems within a flavonoid molecule like 4'-Hydroxy-5,6,7-trimethoxyflavone.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific bond types and functional groups. For 4'-Hydroxy-5,6,7-trimethoxyflavone, the IR spectrum would be expected to show key absorption bands that confirm its core structure. Although specific experimental data for this compound is not available, a theoretical analysis would anticipate the following characteristic peaks:

O-H Stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group at the C4' position.

C-H Stretch: Absorption bands for aromatic C-H bonds would appear above 3000 cm⁻¹, while those for the methyl C-H bonds of the methoxy (B1213986) groups would be just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=O Stretch: A strong, sharp absorption band around 1630-1660 cm⁻¹ corresponding to the carbonyl group (ketone) of the γ-pyrone ring. Conjugation with the phenyl ring typically lowers this frequency.

C=C Stretch: Aromatic C=C bond stretching vibrations would result in several peaks in the 1450-1610 cm⁻¹ region.

C-O Stretch: Prominent bands in the 1000-1300 cm⁻¹ region would correspond to the stretching vibrations of the aryl ether C-O bonds of the methoxy groups and the C-O-C bond within the pyrone ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The flavone (B191248) skeleton has a highly conjugated system, resulting in characteristic absorption spectra. Typically, flavones exhibit two major absorption bands:

Band I: Appears in the 300-400 nm range and is associated with the electronic transitions in the cinnamoyl system (B-ring and the C3-C2=C bond).

Band II: Appears in the 240-280 nm range and is related to the electronic transitions in the benzoyl system (A-ring).

The exact position (λmax) of these bands for 4'-Hydroxy-5,6,7-trimethoxyflavone would be influenced by the substitution pattern. The 4'-hydroxy group and the 5,6,7-trimethoxy groups would act as auxochromes, causing shifts in the absorption maxima compared to the unsubstituted flavone core. The use of shift reagents (like sodium methoxide, aluminum chloride, or sodium acetate) in UV-Vis spectroscopy is a powerful diagnostic tool to confirm the location of hydroxyl groups, but specific data for this compound is not presently documented in scientific literature.

Crystallographic Techniques for Solid-State Structure Determination (e.g., X-ray Crystallography, MicroED)

To determine the precise three-dimensional arrangement of atoms and the solid-state conformation of 4'-Hydroxy-5,6,7-trimethoxyflavone, crystallographic techniques are the gold standard.

X-ray Crystallography: This technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of each atom. A successful single-crystal X-ray diffraction analysis of 4'-Hydroxy-5,6,7-trimethoxyflavone would provide definitive proof of its structure and yield precise data on bond lengths, bond angles, and torsional angles. It would also reveal details about intermolecular interactions, such as hydrogen bonding (involving the 4'-OH group) and π–π stacking, which govern the crystal packing.

Despite the existence of crystallographic data for several isomers, such as 5-Hydroxy-4′,6,7-trimethoxyflavone iucr.org, a published crystal structure for 4'-Hydroxy-5,6,7-trimethoxyflavone (CAS 6938-18-7) is not available in open-access crystallographic databases as of the latest search.

Microcrystal Electron Diffraction (MicroED): MicroED is an emerging and powerful technique that uses an electron beam to determine the structure of nanocrystalline materials. It is particularly useful when crystals are too small for conventional X-ray diffraction. If suitable single crystals of 4'-Hydroxy-5,6,7-trimethoxyflavone cannot be grown, MicroED could serve as an alternative method for its complete solid-state structure determination. There is currently no published data indicating the use of MicroED for the structural analysis of this specific compound.

Should crystallographic data become available, it would be presented in a standard format, as shown in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for 4'-Hydroxy-5,6,7-trimethoxyflavone (Note: This table is for illustrative purposes only as experimental data is not currently available.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₆O₆ |

| Formula Weight | 328.32 |

| Crystal System | TBD |

| Space Group | TBD |

| a (Å) | TBD |

| b (Å) | TBD |

| c (Å) | TBD |

| α (°) | TBD |

| β (°) | TBD |

| γ (°) | TBD |

| Volume (ų) | TBD |

| Z | TBD |

Biosynthetic Pathways and Metabolic Engineering of 4 Hydroxy 5,6,7 Trimethoxyflavone

Enzymology and Genetic Basis of Flavonoid Biosynthesis Precursors (e.g., Shikimate and Phenylpropanoid Pathways)

The journey to synthesizing 4'-Hydroxy-5,6,7-trimethoxyflavone begins with central plant metabolism, specifically the shikimate and phenylpropanoid pathways, which together provide the essential precursors for the flavonoid skeleton. nih.govoup.com

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate into chorismate. nih.gov This pathway is of paramount importance as it serves as the exclusive route for the biosynthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan in plants and microorganisms. nih.govmdpi.com For flavonoid biosynthesis, L-phenylalanine is the key end-product. mdpi.com It has been estimated that a significant portion of the carbon fixed by plants, potentially over 30%, is channeled through this vital pathway.

Following its synthesis, L-phenylalanine enters the general phenylpropanoid pathway . mdpi.com This pathway consists of a series of three enzymatic reactions that convert L-phenylalanine into p-coumaroyl-CoA, a critical intermediate and the direct precursor for flavonoid biosynthesis. nih.govnih.gov

The key enzymes involved in this conversion are:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step, the deamination of L-phenylalanine to form trans-cinnamic acid. mdpi.com

Cinnamate 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid. oup.com

4-Coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA. mdpi.com

From here, p-coumaroyl-CoA enters the specific flavonoid biosynthetic pathway. Chalcone (B49325) synthase (CHS), the first enzyme specific to flavonoid synthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form the C15 chalcone backbone. nih.govnih.gov This chalcone is then isomerized by chalcone isomerase (CHI) to form a flavanone, such as naringenin (B18129) (5,7,4'-trihydroxyflavanone), which serves as a central precursor for various classes of flavonoids, including the flavones. nih.govyoutube.com

Table 1: Key Enzymes in the Biosynthesis of Flavonoid Precursors

| Enzyme | Abbreviation | Pathway | Reaction Catalyzed |

|---|---|---|---|

| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase | DAHPS | Shikimate | Condensation of phosphoenolpyruvate and erythrose 4-phosphate |

| Phenylalanine ammonia-lyase | PAL | Phenylpropanoid | L-Phenylalanine → trans-Cinnamic acid + NH₃ |

| Cinnamate 4-hydroxylase | C4H | Phenylpropanoid | trans-Cinnamic acid → p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | Phenylpropanoid | p-Coumaric acid + CoA → p-Coumaroyl-CoA |

| Chalcone synthase | CHS | Flavonoid | p-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin chalcone |

| Chalcone isomerase | CHI | Flavonoid | Naringenin chalcone → Naringenin |

Identification of Key Enzymes and Enzyme Families Involved in O-Methylation and Hydroxylation

The formation of 4'-Hydroxy-5,6,7-trimethoxyflavone from the basic flavone (B191248) scaffold involves a series of specific hydroxylation and O-methylation steps. These modifications are catalyzed by distinct enzyme families, primarily cytochrome P450 monooxygenases for hydroxylation and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.gov

The likely biosynthetic precursor for 4'-Hydroxy-5,6,7-trimethoxyflavone is the flavone apigenin (B1666066) (5,7,4'-trihydroxyflavone). The pathway would proceed as follows:

Hydroxylation at C6: The first step is the hydroxylation of apigenin at the C6 position to yield scutellarein (B1681691) (5,6,7,4'-tetrahydroxyflavone). This reaction is catalyzed by a flavone 6-hydroxylase (F6H) , which is typically a cytochrome P450-dependent monooxygenase.

Sequential O-Methylation: Following hydroxylation, the hydroxyl groups at positions 5, 6, and 7 of scutellarein are methylated. This is carried out by flavonoid O-methyltransferases (FOMTs) , which use SAM as the methyl donor. The regioselectivity of these enzymes is crucial. While 7-OMTs are relatively common, OMTs that can methylate the sterically hindered 5-OH and the 6-OH groups are more specialized. Multifunctional OMTs, such as those identified in Citrus species, have been shown to catalyze methylation at multiple positions, including the 5-, 6-, and 7-hydroxyl groups. nih.gov For instance, an OMT from Citrus reticulata (CrOMT2) has been characterized as a multifunctional enzyme capable of methylating the 3'-, 5'-, and 7-OH groups of flavonoids. nih.gov Another from Citrus depressa (CdFOMT5) can methylate the 3-, 5-, 6-, and 7-OH positions. nih.gov The synthesis of 6-O-methylscutellarein, a key intermediate, has been demonstrated as a major metabolite of scutellarin (B1681692) in vivo. nih.govnih.gov The complete methylation to form 4'-Hydroxy-5,6,7-trimethoxyflavone would require one or more OMTs with specificity for the 5, 6, and 7 positions.

Table 2: Key Modifying Enzymes for 4'-Hydroxy-5,6,7-trimethoxyflavone Synthesis

| Enzyme Family | Specific Enzyme Type | Reaction | Precursor → Product |

|---|---|---|---|

| Cytochrome P450s | Flavone 6-hydroxylase (F6H) | C6-Hydroxylation | Apigenin → Scutellarein |

| O-Methyltransferases | Flavonoid 7-O-methyltransferase (FOMT) | C7-O-Methylation | Scutellarein → 7-O-methylscutellarein |

| O-Methyltransferases | Flavonoid 6-O-methyltransferase (FOMT) | C6-O-Methylation | 7-O-methylscutellarein → 6,7-di-O-methylscutellarein |

| O-Methyltransferases | Flavonoid 5-O-methyltransferase (FOMT) | C5-O-Methylation | 6,7-di-O-methylscutellarein → 4'-Hydroxy-5,6,7-trimethoxyflavone |

Note: The order of methylation steps can vary depending on the specific enzymes present.

Metabolic Flux Analysis and Precursor Channeling for Flavone Synthesis

Optimizing the production of a specific flavonoid like 4'-Hydroxy-5,6,7-trimethoxyflavone requires a deep understanding of the flow of metabolites, or metabolic flux, through the biosynthetic pathways. Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a biological system, identifying potential bottlenecks and guiding engineering efforts.

For flavone synthesis, MFA can reveal how carbon is partitioned between primary metabolism and the phenylpropanoid and flavonoid pathways. A significant challenge is directing sufficient carbon flux from the central carbon metabolism (providing PEP, erythrose 4-phosphate, and acetyl-CoA) towards the synthesis of L-phenylalanine and malonyl-CoA. nih.gov Enhancing the expression of key enzymes in the shikimate pathway and the acetyl-CoA carboxylase (ACC), which produces malonyl-CoA, are common strategies to increase precursor availability. nih.gov

Strategies for Enhancing Biosynthesis through Metabolic Engineering in Plants and Microorganisms

Metabolic engineering offers promising avenues for the overproduction of valuable flavonoids like 4'-Hydroxy-5,6,7-trimethoxyflavone in both their native plant producers and in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov These strategies generally focus on overcoming rate-limiting steps, increasing precursor supply, and introducing the necessary biosynthetic genes. nih.gov

A primary strategy for producing plant-specific flavonoids is to transfer the entire biosynthetic pathway into a microbial host. nih.gov This approach, known as heterologous expression , leverages the rapid growth and scalability of microorganisms for industrial fermentation. nih.govnih.gov

To produce 4'-Hydroxy-5,6,7-trimethoxyflavone in a microbe, one would need to:

Establish the Precursor Pathway: Engineer the host to overproduce p-coumaroyl-CoA and malonyl-CoA. This often involves expressing feedback-resistant versions of enzymes in the host's native shikimate pathway and upregulating acetyl-CoA carboxylase. nih.gov

Introduce the Core Flavone Pathway: Express plant-derived genes for chalcone synthase (CHS), chalcone isomerase (CHI), and flavone synthase (FNS) to convert the precursors into the apigenin backbone.

Introduce Modifying Enzymes: Express the specific flavone 6-hydroxylase (F6H) and the necessary flavonoid O-methyltransferases (FOMTs) with activity towards the 5, 6, and 7 positions. The discovery and characterization of novel OMTs from various plant sources is a critical area of research for enabling the synthesis of polymethoxylated flavonoids. nih.gov

The successful heterologous production of many flavonoids, including flavanones, flavones, and flavonols, has been reported, demonstrating the feasibility of this approach. nih.govmdpi.com

Genome editing technologies, particularly the CRISPR-Cas9 system , have revolutionized metabolic engineering by allowing for precise and efficient modification of an organism's genome. nih.gov This tool can be used to enhance flavonoid production in several ways:

Upregulation of Endogenous Genes: CRISPR activation (CRISPRa) systems can be used to enhance the transcription of key native genes in the precursor pathways (e.g., PAL, 4CL, ACC) without permanently altering the DNA sequence. nih.gov

Downregulation of Competing Pathways: CRISPR interference (CRISPRi) can be employed to repress the expression of genes that divert metabolic flux away from the desired flavonoid pathway. nih.gov For instance, reducing the flux towards lignin (B12514952) or other phenylpropanoids can increase the pool of p-coumaroyl-CoA available for flavone synthesis.

Integration of Heterologous Genes: CRISPR-Cas9 facilitates the stable integration of the heterologous biosynthetic genes (like F6H and FOMTs) into specific loci within the host genome, leading to more reliable and consistent expression compared to plasmid-based systems.

By systematically applying these genome editing tools, researchers can fine-tune metabolic pathways, balance enzyme expression levels, and ultimately create optimized plant or microbial cell factories for the high-yield production of 4'-Hydroxy-5,6,7-trimethoxyflavone. nih.govmdpi.com

Chemical Synthesis and Derivatization Strategies for 4 Hydroxy 5,6,7 Trimethoxyflavone and Its Analogues

Total Synthesis Methodologies for the Flavone (B191248) Scaffold

The construction of the core 2-phenylchromen-4-one (flavone) structure is the foundation of any total synthesis of 4'-Hydroxy-5,6,7-trimethoxyflavone. Several classical and modern methods have been established for this purpose. biomedres.us

Allan-Robinson Reaction: This is a condensation reaction between an o-hydroxyaryl ketone and an aromatic anhydride, along with the sodium salt of the corresponding aromatic acid, to form flavones. biomedres.usnih.gov For the synthesis of the target compound, this would involve a highly substituted o-hydroxyacetophenone and 4-hydroxybenzoic anhydride.

Baker-Venkataraman Rearrangement: This two-step process begins with the acylation of an o-hydroxyacetophenone with an aromatic acyl chloride to form an ester. nih.gov This ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which is subsequently cyclized under acidic conditions to yield the flavone scaffold. biomedres.us

Synthesis from 2'-Hydroxychalcones: Perhaps the most common and versatile method involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) intermediate. researchgate.net The chalcone (B49325) is typically synthesized via a Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) (representing the A-ring) and a substituted benzaldehyde (B42025) (representing the B-ring). The subsequent cyclization to the flavone can be achieved using various reagents, with iodine in dimethyl sulfoxide (B87167) (I₂/DMSO) being a prevalent and efficient system. researchgate.netmdpi.com

Other Methods: The Wheeler synthesis involves the reaction of an o-hydroxyacetophenone with a benzoyl chloride in pyridine (B92270) to form an o-benzoyloxyacetophenone, which is then heated to induce cyclization. biomedres.us Additionally, palladium-catalyzed reactions, such as the Heck reaction, have been developed as powerful tools for constructing the flavone skeleton. biomedres.usgu.se

| Synthesis Method | Key Reactants | Brief Description | Reference |

|---|---|---|---|

| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | Condensation reaction to directly form the flavone ring. | biomedres.usnih.gov |

| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone, Aromatic acyl chloride | Formation and subsequent acid-catalyzed cyclization of a 1,3-diketone intermediate. | biomedres.usnih.gov |

| Oxidative Cyclization of 2'-Hydroxychalcones | 2'-Hydroxyacetophenone, Benzaldehyde | A two-step process involving Claisen-Schmidt condensation to form a chalcone, followed by oxidative cyclization (e.g., with I₂/DMSO). | researchgate.netmdpi.com |

| Wheeler Synthesis | o-Hydroxyacetophenone, Benzoyl chloride | Involves the formation of an o-benzoyloxyacetophenone intermediate which is then cyclized. | biomedres.us |

Semi-synthetic Approaches from Structurally Related Natural Precursors

Semi-synthetic methods leverage the structural complexity of readily available natural products, modifying them to achieve the target compound. This can often be more efficient than a full total synthesis.

For 4'-Hydroxy-5,6,7-trimethoxyflavone, a logical precursor is the naturally occurring flavone scutellarein (B1681691) (5,6,7,4'-tetrahydroxyflavone). ebi.ac.uk The target molecule is the 5,6,7-trimethyl ether of scutellarein's 4'-hydroxy form. ebi.ac.ukebi.ac.uk Therefore, a plausible semi-synthetic route would involve the regioselective methylation of the hydroxyl groups at positions 5, 6, and 7 of scutellarein, while protecting the 4'-hydroxyl group or performing selective deprotection if all hydroxyls are initially methylated.

Another approach involves using simpler, highly oxygenated aromatic precursors. For instance, the synthesis of related flavones has been achieved starting from 2,4,6-trihydroxyacetophenone, which serves as a versatile A-ring building block. koreascience.kr Similarly, 1,4-dihydroxy-2,6-dimethoxybenzene has been used as a starting material for the synthesis of pedalitin, a closely related flavone, highlighting the utility of such precursors in building the required A-ring substitution pattern. mdpi.com

Regioselective and Stereoselective Functionalization Approaches

Functionalization of the flavone scaffold is key to creating analogues for SAR studies.

Regioselective Approaches: These methods aim to modify a specific position on the flavone core. In the context of polymethoxylated flavones, regioselectivity is most relevant in methylation and demethylation reactions. For example, the selective protection of hydroxyl groups is a common strategy. The 7-hydroxyl group can be selectively protected using benzyl (B1604629) bromide, allowing for subsequent methylation of the 5-hydroxyl group. koreascience.kr Conversely, demethylation can also be regioselective. It has been noted that the 7-methoxy group of 5,6,7-trimethoxyflavones is significantly more resistant to cleavage than the methoxy (B1213986) groups at positions 5 and 6, a factor that can be exploited in synthetic design. mdpi.com

Stereoselective Approaches: The core flavone structure is aromatic and planar, lacking chiral centers. However, stereoselectivity becomes critical when synthesizing derivatives where the C2-C3 double bond is reduced (flavanones) or otherwise functionalized (flavanonols, etc.). While not directly applied to maintain the flavone structure of 4'-Hydroxy-5,6,7-trimethoxyflavone, these methods are essential for creating a wider range of its analogues. nih.gov Methodologies to achieve enantiomerically pure flavonoids include: nih.govnih.govresearchgate.net

Organocatalysis: Asymmetric synthesis of flavanones can be achieved through the intramolecular conjugate addition of chalcones, catalyzed by chiral thiourea (B124793) compounds, yielding products with high enantiomeric excess. nih.gov

Chiral Anion Phase-Transfer Catalysis: This approach has been used to synthesize chiral scaffolds that are integral to flavonoid-related compounds. nih.gov

Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution (ATH-DKR): This technique can be used to produce chiral alcohol intermediates, which serve as building blocks for the stereoselective synthesis of various flavonoids. nih.govnih.gov

Synthetic Transformations for Derivative Generation in Structure-Activity Relationship Studies

To investigate how the chemical structure of 4'-Hydroxy-5,6,7-trimethoxyflavone relates to its biological activity, chemists synthesize a variety of derivatives by modifying specific functional groups. These transformations allow for a systematic evaluation of the importance of different parts of the molecule.

A 2021 study synthesized a series of 5,6,7-trimethoxyflavones and their derivatives to evaluate their anti-proliferative activities. nih.gov This involved modifications to the B-ring and selective demethylation of the A-ring. For example, starting with the parent scaffold, derivatives with different substitution patterns on the B-ring were created. Furthermore, demethylation reactions produced compounds like 5,4'-dihydroxy-6,7-dimethoxyflavone (cirsimaritin) and 5-hydroxy-6,7,3',4'-tetramethoxyflavone (5-demethylsinensetin), allowing researchers to probe the role of the A-ring methoxy groups in the observed biological activity. nih.gov

Another study focusing on overcoming multidrug resistance in cancer cells synthesized derivatives of a related flavone skeleton. nih.gov Key transformations included the introduction of a hydroxyl or a fluorine atom at the C-5 position and the addition of various glycoside moieties at the C-7 hydroxyl group. This allowed for the assessment of how these specific structural changes affected the compound's ability to inhibit the BCRP/ABCG2 efflux pump. The results showed that 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) had a stronger effect than the parent compound, while glycosylation at the C-7 position modulated this activity. nih.gov

These studies exemplify common derivatization strategies used in SAR, including:

Alkylation/Dealkylation: Primarily methylation or demethylation of hydroxyl groups on the A and B rings.

Halogenation: Introduction of halogen atoms, such as fluorine, to alter electronic properties and metabolic stability.

Glycosylation: Attachment of sugar moieties to hydroxyl groups, which can significantly impact solubility and bioavailability.

B-ring Modification: Varying the number and position of substituents on the 2-phenyl ring.

| Parent Compound/Scaffold | Synthetic Transformation | Resulting Derivative Example | Purpose of SAR Study | Reference |

|---|---|---|---|---|

| 5,6,7-trimethoxyflavone (B192605) | Demethylation | 5,4'-dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) | To evaluate anti-proliferative activity. | nih.gov |

| 5,6,7-trimethoxyflavone | B-ring modification | 5,6,7,3',4'-pentamethoxyflavone (Sinensetin) | To evaluate anti-proliferative activity. | nih.gov |

| 3',4',7-trimethoxyflavone skeleton | Hydroxylation at C-5 | 5-hydroxy-3',4',7-trimethoxyflavone | To evaluate reversal of BCRP-mediated drug resistance. | nih.gov |

| 3',4',7-trimethoxyflavone skeleton | Fluorination at C-5 | 5-fluoro-3',4',7-trimethoxyflavone | To evaluate reversal of BCRP-mediated drug resistance. | nih.gov |

| 5-hydroxy-3',4'-dimethoxyflavone skeleton | Glycosylation at C-7 | 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone | To evaluate reversal of BCRP-mediated drug resistance. | nih.gov |

Mechanistic Characterization of Biological Activities of 4 Hydroxy 5,6,7 Trimethoxyflavone in Pre Clinical Models

Molecular and Subcellular Mechanisms of Action:

Enzyme Modulation, Inhibition, and Kinetic Analysis (e.g., Lipoxygenase, Xanthine Oxidase, COX-2, iNOS, p38-α MAPK)

There is a notable lack of specific data in the peer-reviewed literature regarding the direct modulatory or inhibitory effects of 4'-Hydroxy-5,6,7-trimethoxyflavone on key enzymes involved in inflammatory and signaling pathways. While studies have been conducted on various other flavonoid structures, specific kinetic analyses, including IC₅₀ values for enzymes such as Lipoxygenase, Xanthine Oxidase, Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), and p38-α Mitogen-Activated Protein Kinase (MAPK), for this particular compound are not available.

Table 1: Enzyme Inhibition Data for 4'-Hydroxy-5,6,7-trimethoxyflavone

| Enzyme Target | IC₅₀ Value | Type of Inhibition | Kinetic Analysis Details |

|---|---|---|---|

| Lipoxygenase | Data not available | Data not available | Data not available |

| Xanthine Oxidase | Data not available | Data not available | Data not available |

| COX-2 | Data not available | Data not available | Data not available |

| iNOS | Data not available | Data not available | Data not available |

| p38-α MAPK | Data not available | Data not available | Data not available |

This table reflects the absence of specific enzyme inhibition data for 4'-Hydroxy-5,6,7-trimethoxyflavone in the reviewed scientific literature.

Receptor-Ligand Interactions and Downstream Signaling Cascades

Detailed studies on the direct interaction of 4'-Hydroxy-5,6,7-trimethoxyflavone with specific cellular receptors and the subsequent elucidation of downstream signaling cascades are not present in the current body of scientific literature. While a review article on polymethoxyflavonoids suggested that the anti-inflammatory effects of this compound class are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway through the prevention of its inhibitor IκBα's phosphorylation, the primary research cited for this mechanistic detail was conducted on a different flavonoid, nobiletin (B1679382). Consequently, there is no direct evidence to confirm that 4'-Hydroxy-5,6,7-trimethoxyflavone engages in this specific mechanism.

Transcription Factor Regulation and Gene Expression Profiling (e.g., mRNA expressions of iNOS and COX-2)

Table 2: Gene Expression Modulation by 4'-Hydroxy-5,6,7-trimethoxyflavone

| Gene Target | Cell Line | Fold Change/Effect |

|---|---|---|

| iNOS (mRNA) | Data not available | Data not available |

| COX-2 (mRNA) | Data not available | Data not available |

This table indicates the lack of available data from studies specifically investigating the effect of 4'-Hydroxy-5,6,7-trimethoxyflavone on gene expression.

Protein-Protein and Protein-Nucleic Acid Interactions (e.g., MDM2-p53 binding, DNA binding)

There are no available scientific studies that have investigated the role of 4'-Hydroxy-5,6,7-trimethoxyflavone in modulating critical protein-protein interactions, such as the binding of MDM2 to the p53 tumor suppressor protein. Furthermore, its capacity to interact directly with nucleic acids or influence the DNA-binding activity of transcription factors has not been characterized. Research in this area has been performed on other flavonoids, but these findings cannot be attributed to 4'-Hydroxy-5,6,7-trimethoxyflavone.

Cellular Bioactivity and Phenotypic Modulation (In Vitro Studies):

Cell Cycle Progression and Apoptotic/Necrotic Cell Death Pathways

The effects of 4'-Hydroxy-5,6,7-trimethoxyflavone on cellular lifecycle events such as cell cycle progression and the induction of programmed cell death (apoptosis) or necrosis have not been specifically determined in preclinical models. While numerous studies have detailed the pro-apoptotic and cell cycle-arresting properties of other structurally related flavonoids, this specific compound has not been the subject of such investigations. Therefore, data on its influence on apoptotic pathways, including caspase activation or changes in the expression of regulatory proteins like Bcl-2 or Bax, remain unavailable.

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| 4'-Hydroxy-5,6,7-trimethoxyflavone |

| Nobiletin |

| IκBα |

| Nuclear Factor-kappa B (NF-κB) |

| p53 |

| MDM2 |

| Bcl-2 |

Autophagic Flux and Lysosomal Function Modulation

Information not available in the search results.

Mitochondrial Dynamics and Bioenergetic Respiration

Information not available in the search results.

Oxidative Stress Response and Antioxidant Defense Systems (e.g., ROS scavenging)

The antioxidant properties of 4'-Hydroxy-5,6,7-trimethoxyflavone have been noted, although detailed mechanistic studies on its direct ROS scavenging abilities are not extensively documented in the provided search results. A related compound, 3',4',5,7-Tetramethoxyflavone (TMF), has been shown to possess antioxidant activities. chemfaces.com Another related flavonoid, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF), has demonstrated the ability to attenuate the intracellular accumulation of reactive oxygen species (ROS) induced by amyloid-beta in neuronal cells. nih.gov This suggests that flavonoids with similar structural motifs may exert protective effects against oxidative stress.

| Compound | Model System | Key Findings |

| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) | N2a neuroblastoma cells | Attenuated amyloid-beta-induced accumulation of ROS. nih.gov |

Immunomodulatory and Anti-inflammatory Pathways in Cell Culture (e.g., TNF-α, IL-6, IL-1β production)

Research has indicated that 4'-Hydroxy-5,6,7-trimethoxyflavone possesses immunomodulatory and anti-inflammatory properties. In studies involving macrophages, this compound has been shown to inhibit the secretion of pro-inflammatory cytokines. Specifically, it has been observed to reduce the production of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). chemfaces.com

A structurally similar compound, 5-Hydroxy-3',4',7-trimethoxyflavone (B1587989), has also demonstrated significant anti-inflammatory effects. In lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages, it markedly reduced the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-1β in a manner that was dependent on the concentration of the compound. chemfaces.com This inhibition was found to occur at the transcriptional level, with a significant reduction in the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemfaces.com

Another related compound, 5,7,4'-Trimethoxyflavone, has been shown to inhibit the activity of TNF-α induced ROS and pro-inflammatory regulators in human dermal fibroblast (HDF) cells. medchemexpress.com Furthermore, 3,5,7-Trimethoxyflavone can inhibit the high expression and secretion of matrix metalloproteinase-1 (MMP-1) induced by TNF-α. medchemexpress.com

| Compound | Cell Line | Key Findings |

| 4'-Hydroxy-5,6,7-trimethoxyflavone | Macrophages | Inhibited IL-1β and IL-6 secretion. chemfaces.com |

| 5-Hydroxy-3',4',7-trimethoxyflavone | RAW 264.7 macrophages | Reduced production of TNF-α, IL-6, and IL-1β in a concentration-dependent manner; inhibited mRNA expression of iNOS and COX-2. chemfaces.com |

| 5,7,4'-Trimethoxyflavone | HDFs cells | Inhibited TNF-α induced ROS and pro-inflammatory regulators. medchemexpress.com |

| 3,5,7-Trimethoxyflavone | Not specified | Inhibited TNF-α-induced high expression and secretion of MMP-1. medchemexpress.com |

In Vivo Mechanistic Validation in Animal Models:

Pharmacodynamic Assessments and Biomarker Identification in Disease Models

Information not available in the search results.

Histopathological and Biochemical Analysis of Target Tissues

Information not available in the search results.

Proteomic and Metabolomic Profiling in Biological Tissues

A comprehensive review of scientific literature reveals a notable absence of dedicated studies on the proteomic and metabolomic profiling of biological tissues following treatment with 4'-Hydroxy-5,6,7-trimethoxyflavone. While the broader class of flavonoids and various other methoxylated flavones have been the subject of such research to elucidate their mechanisms of action, specific data for this particular compound is not currently available in published pre-clinical models.

Proteomic and metabolomic analyses are powerful tools in understanding the complex interactions of a compound with a biological system. Proteomics identifies and quantifies the entire set of proteins in a tissue, offering insights into altered cellular processes, signaling pathways, and protein-level responses to a bioactive substance. Metabolomics, in parallel, provides a snapshot of the small-molecule metabolites present, reflecting changes in metabolic pathways such as energy production, amino acid metabolism, and lipid metabolism.

For related methoxyflavones, studies have often highlighted influences on key cellular proteins involved in inflammation, apoptosis, and cell cycle regulation. Similarly, metabolomic shifts in response to other flavonoids have been noted in pathways concerning glucose utilization and fatty acid oxidation. However, without specific studies on 4'-Hydroxy-5,6,7-trimethoxyflavone, it is not possible to extrapolate these findings with scientific accuracy.

Future research employing these "omics" technologies would be invaluable in characterizing the precise molecular targets and systemic effects of 4'-Hydroxy-5,6,7-trimethoxyflavone. Such studies would be essential to move beyond the current understanding of its general biological activities and to build a detailed, evidence-based picture of its mechanistic underpinnings in preclinical models. Until such research is conducted, this remains a significant gap in the scientific understanding of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Hydroxy 5,6,7 Trimethoxyflavone Derivatives

Correlative Studies between Specific Structural Motifs and Observed Biological Efficacy

The arrangement of substituent groups on the flavone (B191248) backbone significantly influences the biological activities of these compounds. The presence of methoxy (B1213986) groups at positions 5, 6, and 7 on the A-ring, combined with a hydroxyl group at the 4'-position of the B-ring, is a key determinant of their effects.

Studies on various flavone derivatives have highlighted the importance of specific structural features for different biological endpoints. For instance, the anti-proliferative activity of 5,6,7-trimethoxyflavone (B192605) derivatives against various cancer cell lines has been systematically evaluated. A series of synthesized 5,6,7-trimethoxyflavones and their derivatives showed that minor modifications to the B-ring substitution pattern can lead to significant changes in their cytotoxic effects. tandfonline.comtandfonline.comnih.gov For example, a derivative with a specific substitution pattern exhibited potent activity against Aspc-1 human cancer cells. tandfonline.comnih.gov

The antioxidant capacity of flavonoids is also strongly dependent on their structure. The number and position of hydroxyl groups are particularly important for radical scavenging activity. nih.govmdpi.com While 4'-Hydroxy-5,6,7-trimethoxyflavone itself possesses antioxidant properties, the introduction or modification of other functional groups can modulate this activity. caymanchem.com

Furthermore, the anti-inflammatory activity of flavonoids is linked to specific substitution patterns. The presence of a methoxy group at the C7 position and a hydroxyl group at the C3' position has been shown to enhance anti-inflammatory effects. mdpi.com Although 4'-Hydroxy-5,6,7-trimethoxyflavone has methoxy groups on the A-ring, its anti-inflammatory potential can be understood in the context of the broader family of polymethoxyflavonoids (PMFs), which are known for their anti-inflammatory properties. nih.gov

The following table summarizes the observed biological efficacy of selected 4'-Hydroxy-5,6,7-trimethoxyflavone derivatives and related compounds, illustrating the correlation with their structural motifs.

| Compound Name | A-Ring Substitution | B-Ring Substitution | Observed Biological Efficacy |

| 4'-Hydroxy-5,6,7-trimethoxyflavone | 5,6,7-trimethoxy | 4'-hydroxy | Anti-proliferative, antioxidant |

| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) | 5,6,7-trimethoxy | 3',4'-dimethoxy | Anti-proliferative |

| 5,4'-Dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) | 5-hydroxy, 6,7-dimethoxy | 4'-hydroxy | Anti-proliferative |

| 5-Hydroxy-6,7,3',4'-tetramethoxyflavone (5-Demethylsinensetin) | 5-hydroxy, 6,7-dimethoxy | 3',4'-dimethoxy | Anti-proliferative |

Computational Chemistry and Molecular Docking for SAR Predictions

Computational methods, including molecular docking and molecular dynamics simulations, provide valuable insights into the structure-activity relationships of 4'-Hydroxy-5,6,7-trimethoxyflavone derivatives at a molecular level. These techniques allow for the prediction of binding affinities and modes of interaction with biological targets, thereby guiding the rational design of more potent and selective compounds.

Molecular docking studies have been employed to understand the interaction of flavonoids with various enzymes and receptors. For instance, the binding of 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) to inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been investigated to elucidate its anti-inflammatory mechanism. chemfaces.com These studies revealed key hydrogen bond interactions and hydrophobic contacts within the active sites of these enzymes. chemfaces.com Similarly, the interaction of 5-hydroxy-3',4',7-trimethoxyflavone with lipoxygenase (LOX) has been explored through molecular docking and dynamics, highlighting the stability of the ligand-enzyme complex. chemfaces.com

The binding mechanism of flavonoids to transport proteins like bovine serum albumin (BSA) has also been studied using computational approaches. researchgate.net These studies help in understanding the pharmacokinetics and distribution of these compounds. For 5-hydroxy-3',4',7-trimethoxyflavone, spectroscopic and computational methods confirmed its binding to BSA. researchgate.net

The development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models further aids in predicting the biological activity of novel flavonoid derivatives. analchemres.org These models can help identify the key structural features responsible for a particular biological effect.

| Target Protein | Derivative | Key Computational Findings |

| Inducible Nitric Oxide Synthase (iNOS) | 5-Hydroxy-3',4',7-trimethoxyflavone | Hydrogen bond interactions within the active site. |

| Cyclooxygenase-2 (COX-2) | 5-Hydroxy-3',4',7-trimethoxyflavone | Hydrogen bond interactions within the active site. |

| Lipoxygenase (LOX) | 5-Hydroxy-3',4',7-trimethoxyflavone | Stable ligand-enzyme complex formation. |

| Bovine Serum Albumin (BSA) | 5-Hydroxy-3',4',7-trimethoxyflavone | Confirmed binding and interaction mechanism. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Identification

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For flavonoids, QSAR studies have been instrumental in predicting their antioxidant, anti-inflammatory, and enzyme inhibitory activities. nih.govnih.govconicet.gov.ar

QSAR models for flavonoids often utilize a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features that govern their activity. nih.govconicet.gov.ar These models can predict the activity of new, unsynthesized flavonoid derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. For instance, QSAR studies on the antioxidant activity of flavonoids have shown that the number and position of hydroxyl groups are critical determinants. nih.govmdpi.com

Pharmacophore modeling is another important computational technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to exert a specific biological effect. mdpi.com By identifying the common structural features of active compounds, pharmacophore models can be used to screen large chemical databases for new potential lead compounds. For flavonoids with neuroprotective activity, pharmacophore models have highlighted the importance of hydroxyl groups on the B-ring and a methoxy group on the A-ring. mdpi.com

While specific QSAR and pharmacophore models for 4'-Hydroxy-5,6,7-trimethoxyflavone are not extensively detailed in the provided results, the principles from broader flavonoid studies are applicable. The combination of the trimethoxy A-ring and the 4'-hydroxy B-ring in this compound represents a specific pharmacophore that contributes to its observed biological activities.

| QSAR/Pharmacophore Application | Key Structural Determinants for Flavonoids |

| Antioxidant Activity | Number and position of hydroxyl groups, dihydroxylated B-ring, C2-C3 double bond, 4-oxo function. mdpi.com |

| Anti-inflammatory Activity | Methoxy group at C7, hydroxyl group at C3'. mdpi.com |

| GABA(A) Receptor Interaction | Substituents at positions 5, 6, 7, 8, 2', 3', 4', and 6'. conicet.gov.ar |

| Neuroprotective Activity | Hydroxyl groups at C3' and C5', methoxy group at C7. mdpi.com |

Impact of Methylation and Hydroxylation Patterns on Bioactivity and Selectivity

The degree and position of methylation and hydroxylation on the flavonoid scaffold are critical modulators of bioactivity and selectivity. nih.govresearchgate.netmdpi.com These modifications influence key physicochemical properties such as lipophilicity, metabolic stability, and the ability to form hydrogen bonds with biological targets.

Methylation: The presence of methoxy groups, as seen in 4'-Hydroxy-5,6,7-trimethoxyflavone, generally increases the lipophilicity of a flavonoid. researchgate.net This can enhance membrane permeability and bioavailability. researchgate.net O-methylation can also protect the phenolic hydroxyl groups from rapid metabolism, leading to increased metabolic stability and a longer duration of action. researchgate.net Studies have shown that O-methylated flavonoids can exhibit improved biological activities compared to their hydroxylated counterparts. For example, 5,6,7-trimethoxyflavone showed higher cytotoxicity against certain cancer cell lines than its trihydroxy analog, baicalein (B1667712). tandfonline.com

Hydroxylation: The presence and position of hydroxyl groups are crucial for certain biological activities, particularly antioxidant effects, as they can act as hydrogen donors to scavenge free radicals. nih.govmdpi.com The 4'-hydroxyl group in 4'-Hydroxy-5,6,7-trimethoxyflavone is likely a key contributor to its antioxidant potential. However, the number and location of hydroxyl groups can also influence the type of biological activity and selectivity. nih.gov For instance, the hydroxylation pattern can determine whether a flavonoid acts as a direct or indirect-acting antimutagenic agent. nih.gov

The interplay between methylation and hydroxylation is a key aspect of the SAR of polymethoxyflavonoids. The substitution of a hydroxyl group for a methoxy group at specific positions can fine-tune the biological activity. For example, in a study of 3',4',7-trimethoxyflavone derivatives, the introduction of a 5-hydroxy group enhanced the reversal effect on multidrug resistance in cancer cells. nih.govelsevierpure.com This highlights how a subtle change in the hydroxylation/methylation pattern can significantly impact a specific biological outcome.

The following table illustrates the impact of methylation and hydroxylation patterns on the bioactivity of selected flavonoids.

| Compound | Key Structural Feature | Impact on Bioactivity |

| 5,6,7-Trimethoxyflavone | Fully methylated A-ring | Increased cytotoxicity compared to baicalein (5,6,7-trihydroxyflavone). tandfonline.com |

| 5-Hydroxy-3',4',7-trimethoxyflavone | Introduction of a 5-hydroxy group | Enhanced reversal of multidrug resistance compared to 3',4',7-trimethoxyflavone. nih.govelsevierpure.com |

| Flavonoids with Dihydroxylated B-ring | Catechol structure | Increased antioxidant capacity. mdpi.com |

| 3-Deoxyanthocyanidins | Lack of 3-hydroxyl group | Role as phytoalexins in plant defense. mdpi.com |

Advanced Analytical Techniques for Quantification and Metabolomics of 4 Hydroxy 5,6,7 Trimethoxyflavone

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Method Development for Complex Biological and Plant Matrices

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of 4'-Hydroxy-5,6,7-trimethoxyflavone in complex samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are principal techniques in this domain, offering high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a dominant technique for the elucidation of flavonoids due to its high sensitivity and selectivity. researchgate.net It is particularly well-suited for analyzing complex mixtures like plant extracts and biological fluids. researchgate.net The development of an LC-MS/MS method involves the optimization of several parameters:

Chromatographic Separation: A reversed-phase C18 column is commonly employed for the separation of flavonoids. researchgate.net The mobile phase typically consists of a gradient mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water, often with the addition of a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape and ionization efficiency. researchgate.net

Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization source for flavonoids, and it can be operated in either positive or negative ion mode. Tandem mass spectrometry (MS/MS) is utilized for selective detection and quantification. This involves selecting the precursor ion of 4'-Hydroxy-5,6,7-trimethoxyflavone and fragmenting it to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the specificity of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

While less common for non-volatile compounds like flavonoids, GC-MS can be employed after a derivatization step to increase the volatility of 4'-Hydroxy-5,6,7-trimethoxyflavone. This involves converting the hydroxyl group into a more volatile silyl (B83357) ether, for example. GC-MS offers excellent chromatographic resolution. A study on the chemical profiling of bioactive compounds in the methanolic extract of Vitex negundo utilized GC-MS to identify various constituents, including flavonoids. nih.gov The analysis of the methanolic extract of wild leaves and callus of this plant revealed the presence of numerous bioactive compounds. nih.gov

A predicted GC-MS spectrum for 5-Hydroxy-4',7,8-trimethoxyflavone, a related compound, is available and can serve as a guide for tentative identification, though further confirmation is necessary. hmdb.ca

Method Validation:

The validation of these analytical methods is critical to ensure their reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netrsdjournal.org For instance, a validated HPLC method for the determination of flavonoids in broccoli demonstrated good linearity with correlation coefficients (r²) greater than 0.998. researchgate.net

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) in Metabolomic Studies

Metabolomics aims to comprehensively identify and quantify all metabolites within a biological system. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are powerful platforms for these studies, providing detailed structural and compositional information. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the complete structural elucidation of flavonoids, including the determination of the aglycone structure and the position of substituents. researchgate.net Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) techniques are employed. The chemical shifts of protons and carbons in the 4'-Hydroxy-5,6,7-trimethoxyflavone molecule provide a unique fingerprint for its identification.

A study on the effects of flavonoids on citrinin (B600267) production by Monascus utilized ¹H NMR-based metabolomics to identify fifteen metabolites involved in various metabolic pathways. nih.gov While NMR is powerful for structural assignment, it is less sensitive than mass spectrometry, with detection limits typically in the micromolar range. mdpi.comnih.gov

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS):

FT-ICR MS is a high-resolution mass spectrometry technique that offers exceptionally high mass accuracy (in the parts per billion range) and resolving power. mdpi.com This makes it particularly valuable for the analysis of complex metabolomic samples, as it can distinguish between isobaric and isomeric species. mdpi.com Direct infusion FT-ICR-MS (DI-FTICR-MS) allows for the rapid, high-throughput analysis of samples without prior chromatographic separation. nih.gov

MetaboDirect is a pipeline developed for the processing of FT-ICR MS-based metabolomic data, facilitating data exploration, visualization, and statistical analysis. nih.gov The high resolution of FT-ICR MS enables the confident identification of metabolites with mass errors of less than 1 ppm. mdpi.com

Development and Validation of Hyphenated Techniques for Comprehensive Profiling and Fingerprinting

Hyphenated techniques, which combine different analytical methods, are essential for the comprehensive profiling and fingerprinting of complex samples containing 4'-Hydroxy-5,6,7-trimethoxyflavone. mdpi.com

The combination of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of this approach. mdpi.com Furthermore, integrating these techniques with chemometric analysis, such as principal component analysis (PCA) and cluster analysis (CA), enhances the ability to classify and differentiate samples based on their chemical profiles. mdpi.com

The process of method validation for fingerprinting is crucial and involves establishing the authenticity and stability of reference materials. nih.gov The Association of Official Analytical Chemists (AOAC) provides guidelines for the validation of new analytical methods for botanicals. nih.gov

Table of Analytical Techniques and Their Applications:

| Analytical Technique | Application in the Study of 4'-Hydroxy-5,6,7-trimethoxyflavone | Key Advantages |

| LC-MS/MS | Quantification and identification in complex biological and plant matrices. researchgate.net | High sensitivity, high selectivity, suitable for non-volatile compounds. researchgate.net |

| GC-MS | Analysis of derivatized flavonoids for comprehensive profiling. nih.gov | Excellent chromatographic resolution. |

| NMR | Complete structural elucidation and confirmation. researchgate.net | Provides detailed structural information. researchgate.net |

| FT-ICR MS | High-resolution metabolomics for untargeted analysis. mdpi.com | Unparalleled mass accuracy and resolving power. mdpi.com |

| Hyphenated Techniques (e.g., LC-NMR, LC-FT-ICR MS) | Comprehensive chemical fingerprinting and profiling. mdpi.comnih.gov | Provides complementary information for unambiguous identification. |

Pre Clinical Pharmacokinetics, Biotransformation, and Adme Absorption, Distribution, Metabolism, Excretion Studies of 4 Hydroxy 5,6,7 Trimethoxyflavone

In Vitro Permeability and Transport Mechanisms (e.g., Caco-2 models)

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting the intestinal absorption of drug candidates. nih.gov These cells, derived from human colorectal adenocarcinoma, differentiate to form a polarized monolayer with a well-defined brush border that expresses transporters and enzymes found in the small intestine. nih.gov A compound's apparent permeability coefficient (Papp) across this monolayer is a key indicator of its potential for oral absorption. nih.gov

While direct studies on the Caco-2 permeability of 4'-Hydroxy-5,6,7-trimethoxyflavone are not extensively available, research on structurally related flavonoids provides significant insights. The permeability of flavonoids is influenced by factors such as the number and position of hydroxyl and methoxy (B1213986) groups. nih.gov Generally, flavonoids with good permeability (Papp > 1.0 × 10⁻⁶ cm/s) tend to have excellent oral absorption. nih.govnih.gov

For instance, a study on various flavone (B191248) aglycones demonstrated modest to good intestinal absorption with Papp values greater than 6 × 10⁻⁶ cm/s. nih.gov Another study on tetramethoxyflavones (TMFs) showed that the structure significantly influences permeability. nih.gov The presence of hydroxyl groups, as in 4'-Hydroxy-5,6,7-trimethoxyflavone, can affect the compound's hydrophilicity and its interaction with membrane transporters, thereby influencing its permeability. nih.gov It has been noted that hydrophilic substances can readily permeate the gastrointestinal tract. nih.gov

Table 1: Illustrative Caco-2 Permeability of Structurally Related Flavonoids

| Compound | Class | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Predicted Absorption | Reference |

| Flavone Aglycones | Flavone | > 6 | Modest to Good | nih.gov |

| Isoflavonoid Aglycones | Isoflavone | > 10 | Good | nih.gov |

| Flavanone Aglycones | Flavanone | > 20 | Good | nih.gov |

| 3-hydroxy-2′,4′,5′,7-tetramethoxyflavone | Flavonol | High | High | nih.gov |

| 5,7,3',4'-tetramethoxyflavone | Flavone | Poorly Absorbed | Poor | nih.gov |

This table provides representative data for different flavonoid classes to illustrate the range of permeability observed in Caco-2 models. The specific permeability of 4'-Hydroxy-5,6,7-trimethoxyflavone would require direct experimental determination.

Metabolic Stability and Enzyme Kinetics in Hepatic Microsomes and Hepatocytes (e.g., Glucuronidation, Sulfation)

The liver is the primary site of drug metabolism, where phase I (e.g., oxidation) and phase II (e.g., conjugation) reactions occur. The metabolic stability of a compound in liver microsomes and hepatocytes is a key determinant of its bioavailability and duration of action. For flavonoids, glucuronidation and sulfation are major phase II metabolic pathways. nih.gov

The structural features of 4'-Hydroxy-5,6,7-trimethoxyflavone, specifically the 4'-hydroxyl group, make it a likely substrate for conjugation reactions. Studies on mono-hydroxyflavones have shown that the 4'-OH position is a preferred site for sulfation. nih.gov In contrast, glucuronidation tends to favor the 7-OH and 3-OH positions. nih.gov Given that the 5, 6, and 7 positions are methoxylated in this compound, the primary site for conjugation would likely be the 4'-hydroxyl group.

The rate of these conjugation reactions can be significant, with glucuronidation generally occurring much faster than sulfation for many flavonoids. nih.gov The presence of multiple methoxy groups can also influence metabolic stability. Polymethoxyflavones (PMFs) undergo biotransformation, primarily through demethylation followed by conjugation of the newly formed hydroxyl groups.

Table 2: Positional Preferences for Flavonoid Glucuronidation and Sulfation

| Position | Glucuronidation Preference | Sulfation Preference | Reference |

| 3-OH | Preferred | Not Sulfated | nih.gov |

| 4'-OH | - | Preferred | nih.gov |

| 5-OH | Not Conjugated | Not Conjugated | nih.gov |

| 6-OH | Not Conjugated | Not Conjugated | nih.gov |

| 7-OH | Preferred | Preferred | nih.gov |

This table is based on studies of various mono- and di-hydroxyflavones and indicates general positional preferences for phase II enzymes.

Distribution Profiles in Animal Tissues and Organs

Following absorption, a compound is distributed throughout the body via the systemic circulation. The extent of distribution to various tissues and organs depends on its physicochemical properties, plasma protein binding, and tissue permeability.

Direct studies on the tissue distribution of 4'-Hydroxy-5,6,7-trimethoxyflavone are limited. However, pharmacokinetic studies of other polymethoxyflavones in rats provide valuable insights. A study investigating twelve bioactive PMFs found that compounds with a hydroxyl group were often undetectable in rat plasma after oral administration. nih.gov This suggests that 4'-Hydroxy-5,6,7-trimethoxyflavone may undergo rapid and extensive first-pass metabolism in the gut and liver, leading to low systemic bioavailability of the parent compound. The resulting metabolites, such as glucuronide and sulfate (B86663) conjugates, would likely be the predominant circulating forms. The distribution of these more polar metabolites would generally be more restricted to the extracellular fluid compared to the parent lipophilic flavonoid.

Excretion Pathways and Metabolite Identification in Animal Models

The elimination of a compound and its metabolites from the body occurs through various excretion pathways, primarily renal (urine) and biliary (feces). The route and rate of excretion are critical for determining the compound's half-life and potential for accumulation.

For flavonoids, excretion is closely linked to their metabolism. The parent compounds, if absorbed, are extensively metabolized into more water-soluble glucuronide and sulfate conjugates, which are then readily excreted in the urine and bile. Studies on flavonoids have consistently shown that after ingestion, it is the metabolites, rather than the parent compound, that are found in plasma and urine. nih.gov

In animal models, the metabolites of polymethoxyflavones typically involve demethylation and subsequent conjugation. For 4'-Hydroxy-5,6,7-trimethoxyflavone, it is anticipated that the primary metabolites would be the 4'-O-glucuronide and 4'-O-sulfate conjugates. Further demethylation of the methoxy groups on the A-ring could also occur, leading to the formation of dihydroxy-dimethoxyflavone conjugates. Identifying these metabolites in the plasma, urine, and feces of animal models would be essential to fully characterize the disposition of the compound.

Potential for Drug-Drug Interactions via Cytochrome P450 Enzyme Modulation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases responsible for the phase I metabolism of a vast number of drugs and xenobiotics. nih.govresearchgate.net Inhibition or induction of these enzymes by a co-administered compound can lead to significant drug-drug interactions. nih.gov

Flavonoids, including methoxylated derivatives, are known to interact with CYP enzymes. nih.gov Studies have shown that tetramethoxyflavones can exhibit potent inhibitory effects on major CYP isoforms such as CYP3A4, CYP2D6, CYP1A2, CYP2C9, and CYP2C19. nih.gov The number and position of methoxy and hydroxyl groups on the flavonoid skeleton are critical determinants of this inhibitory activity. nih.gov For instance, the 3' and 4' positions on the B-ring are often primary sites of biotransformation and can influence enzyme binding. nih.gov

Given its structure, 4'-Hydroxy-5,6,7-trimethoxyflavone has the potential to inhibit one or more CYP enzymes. This could interfere with the metabolism of other drugs that are substrates for these enzymes, potentially leading to altered plasma concentrations and an increased risk of toxicity. Therefore, in vitro screening against a panel of key human CYP isoforms is a critical step in the preclinical safety assessment of this compound.

Rational Drug Design and Lead Optimization Strategies Based on 4 Hydroxy 5,6,7 Trimethoxyflavone Scaffold

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping is a computational or experimental strategy aimed at discovering structurally novel compounds that retain the biological activity of the original lead. This involves replacing the central core of a molecule while preserving the three-dimensional arrangement of crucial functional groups responsible for biological interactions. In a study related to the flavone (B191248) core, a scaffold hopping approach was applied to N-benzyl-3,4,5-trimethoxyaniline, which led to the synthesis of 5,6,7-trimethoxyflavan derivatives. nih.gov This demonstrates how related trimethoxy-substituted scaffolds can be explored to generate novel compound libraries with potential therapeutic applications, such as anticancer agents. nih.gov